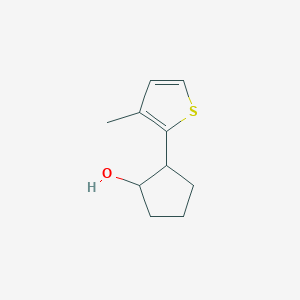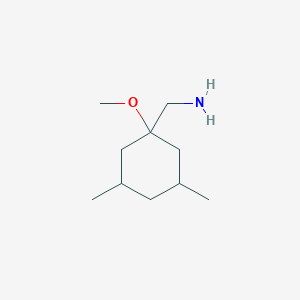
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring a methoxy group and two methyl groups attached to the cyclohexane ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,5-dimethylcyclohexyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylcyclohexanol, which can be obtained through the hydrogenation of 3,5-dimethylcyclohexanone.
Methoxylation: The hydroxyl group of 3,5-dimethylcyclohexanol is converted to a methoxy group using methanol and an acid catalyst, such as sulfuric acid.
Amination: The methoxy derivative is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and amination steps, ensuring efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of acetic acid.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: NaH, alkyl halides, and various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (1-Methoxy-3,5-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-4,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-2,2-dimethylcyclohexyl)methanamine
Uniqueness
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine is unique due to the specific positioning of its methoxy and methyl groups on the cyclohexane ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
(1-methoxy-3,5-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-8-4-9(2)6-10(5-8,7-11)12-3/h8-9H,4-7,11H2,1-3H3 |
Clé InChI |
VGGIUWCWKNULGT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(CN)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15273964.png)
![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
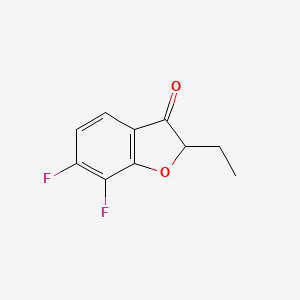
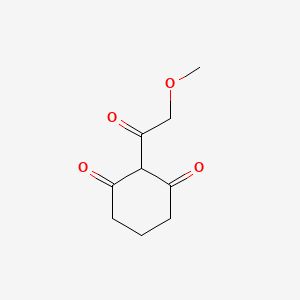
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
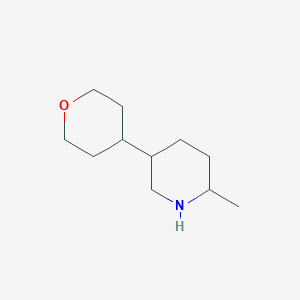
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)
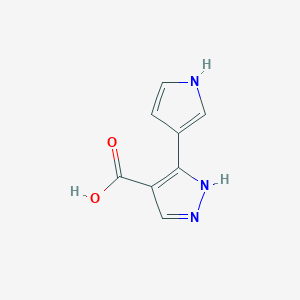
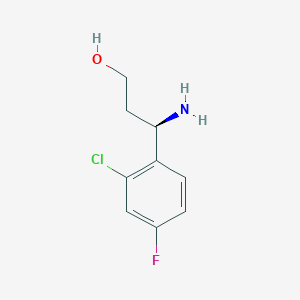
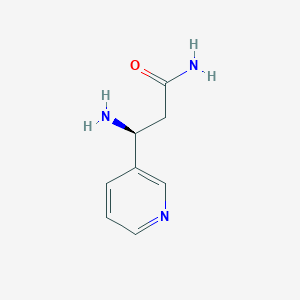
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
